1-(5-Bromo-2-chlorobenzoyl)pyrrolidine
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Overview
Description
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine is an organic compound that belongs to the class of benzoylpyrrolidines It is characterized by the presence of a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzoyl group, which is attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-chlorobenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 5-bromo-2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the bromine or chlorine atoms.
Reduction Reactions: Alcohol derivatives of the original compound.
Oxidation Reactions: Pyrrolidone derivatives.
Scientific Research Applications
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving benzoylpyrrolidine derivatives.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chlorobenzoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the benzoyl and pyrrolidine groups, contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-chlorobenzoyl)pyrrolidine
- 1-(3-Bromo-2-chlorobenzoyl)pyrrolidine
- 1-(5-Bromo-3-chlorobenzoyl)pyrrolidine
Uniqueness
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine is unique due to the specific positioning of the bromine and chlorine atoms on the benzoyl group. This positioning can influence the compound’s reactivity, binding affinity, and overall properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZNCJRYBJPZDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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